molecular formula C22H28F2N10O B13099978 (S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide

(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide

Cat. No.: B13099978
M. Wt: 486.5 g/mol
InChI Key: SDBFCSPMBWUDGH-LBPRGKRZSA-N
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Description

(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolopyrimidine core, a difluoroazetidine moiety, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the pyrazolopyrimidine core, the introduction of the difluoroazetidine moiety, and the coupling with the piperazine ring. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide: shares structural similarities with other pyrazolopyrimidine derivatives and difluoroazetidine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H28F2N10O

Molecular Weight

486.5 g/mol

IUPAC Name

(3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl]-3-methylpiperazine-1-carboxamide

InChI

InChI=1S/C22H28F2N10O/c1-12-9-32(7-8-34(12)19-17-14(3)30-31(4)18(17)28-20(25)29-19)21(35)27-15-5-6-16(26-13(15)2)33-10-22(23,24)11-33/h5-6,12H,7-11H2,1-4H3,(H,27,35)(H2,25,28,29)/t12-/m0/s1

InChI Key

SDBFCSPMBWUDGH-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)NC4=C(N=C(C=C4)N5CC(C5)(F)F)C

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)NC4=C(N=C(C=C4)N5CC(C5)(F)F)C

Origin of Product

United States

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